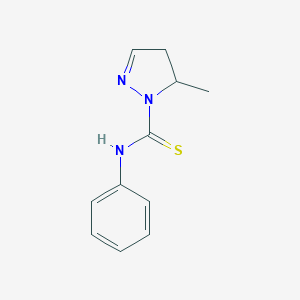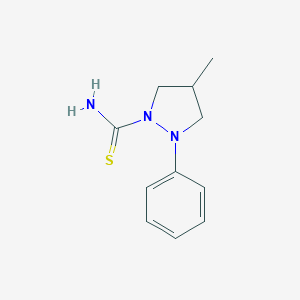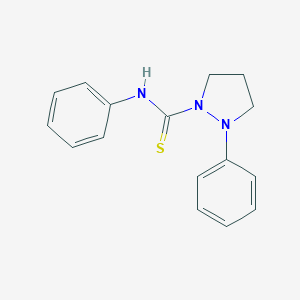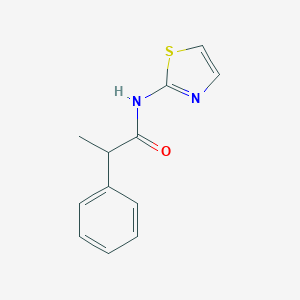![molecular formula C18H25N3O2S B258284 N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B258284.png)
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various B-cell malignancies.
Mécanisme D'action
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in B-cell development, activation, and survival. Inhibition of BTK by N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide leads to decreased B-cell receptor signaling and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has been shown to inhibit BTK activity and downstream signaling pathways in B-cell malignancies. This leads to decreased proliferation and survival of B-cell malignancies. N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has also been shown to induce apoptosis (programmed cell death) in B-cell malignancies. In addition, N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has been shown to have minimal effects on normal B-cell function, suggesting that it may have a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It has also been extensively studied in preclinical models of B-cell malignancies, making it a well-characterized tool compound for studying B-cell receptor signaling and B-cell malignancies. However, N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has some limitations for use in lab experiments. It is a specific inhibitor of BTK and may not be suitable for studying other signaling pathways. In addition, the effects of N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide may be influenced by the genetic background of the cells being studied.
Orientations Futures
There are several future directions for the development of N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide and related compounds. One area of focus is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of focus is the development of biomarkers that can predict response to BTK inhibitors such as N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide. In addition, there is interest in the development of BTK inhibitors for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Overall, N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide and related compounds have the potential to be important tools for the study and treatment of B-cell malignancies and other diseases.
Méthodes De Synthèse
The synthesis of N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The synthesis involves the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-furanoyl chloride, which is then reacted with 3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thiophenecarboxylic acid to form the desired product, N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide.
Applications De Recherche Scientifique
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies.
Propriétés
Nom du produit |
N-{3-[(4-ethyl-1-piperazinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide |
|---|---|
Formule moléculaire |
C18H25N3O2S |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
N-[3-[(4-ethylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H25N3O2S/c1-4-20-7-9-21(10-8-20)12-15-13(2)14(3)24-18(15)19-17(22)16-6-5-11-23-16/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,22) |
Clé InChI |
MPITYSRDOKCWRI-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CO3 |
SMILES canonique |
CCN1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)



![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)






![Methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-5-(4-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B258268.png)
